2-Methyl-3-(4-methylcyclohexyl)aniline
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Overview
Description
2-Methyl-3-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nitration of arenes followed by reduction. For instance, starting with a suitable aromatic compound, nitration can introduce a nitro group, which is then reduced to an amine group. Another method involves direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with an amine group under high temperatures or in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs transition-metal-catalyzed processes. Palladium-catalyzed amination is a widely used method due to its efficiency and selectivity. This method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, leading to the formation of the desired aniline derivative .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors react with amines under high temperatures or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-(4-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(4-methylcyclohexyl)aniline: Unique due to its specific substitution pattern on the aniline ring.
2-Methyl-3-(4-ethylcyclohexyl)aniline: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Methylcyclohexyl)aniline: Lacks the additional methyl group on the aniline ring
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-5,10,12H,6-9,15H2,1-2H3 |
InChI Key |
QFKNVFGHJXASTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=C(C(=CC=C2)N)C |
Origin of Product |
United States |
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